
(1-(Thiophen-3-ylmethyl)pyrrolidin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1-(Thiophen-3-ylmethyl)pyrrolidin-2-yl)methanol” is a chemical compound with the molecular formula C10H15NOS . It is a nitrogen-containing heterocycle, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles . The structure of a similar compound was determined by X-ray diffraction analysis .Aplicaciones Científicas De Investigación
High-Efficiency Polymer Solar Cells
The application of methanol treatment, presumably involving compounds similar to "(1-(Thiophen-3-ylmethyl)pyrrolidin-2-yl)methanol," has significantly enhanced the efficiency of polymer solar cells. This treatment improved various device properties, including built-in voltage, series resistance, charge-transport, charge extraction, and reduced charge recombination. These improvements collectively contributed to a simultaneous enhancement in key performance metrics such as open-circuit voltage, short-circuit current, and fill factor in the devices (Huiqiong Zhou et al., 2013).
Chemosensors for Transition Metal Ions
Compounds with structural similarities to "(1-(Thiophen-3-ylmethyl)pyrrolidin-2-yl)methanol" have been synthesized and characterized for their molecular recognition abilities toward transition metal ions. Notably, some of these compounds exhibited remarkable selectivity towards Cu2+ ions in methanol or methanol–water mixtures, with complexation accompanied by a noticeable color change. This property makes them valuable as chemosensors for detecting specific metal ions (Prajkta Gosavi-Mirkute et al., 2017).
Corrosion Inhibition
Research has also been conducted on derivatives of this compound as corrosion inhibitors for mild steel in acidic media. Findings suggest that these derivatives can effectively inhibit corrosion, attributing their efficiency to the ability to adsorb on the mild steel surface through interactions with iron atoms. Such compounds offer promising solutions for protecting metals against corrosion (2017).
Nonlinear Optical Properties
Thienyl-substituted pyridinium salts, related to the thiophenyl component of "(1-(Thiophen-3-ylmethyl)pyrrolidin-2-yl)methanol," have been synthesized and investigated for their second-order nonlinear optical properties. These compounds exhibit noncentrosymmetric structures and significant second harmonic generation efficiency, indicating their potential for applications in nonlinear optics (Liang Li et al., 2012).
Synthesis and Characterization of Novel Compounds
Research has extended into synthesizing and characterizing novel compounds with the thiophenyl and pyrrolidinyl methanol components for various applications, including organic synthesis and materials science. These studies provide insights into the chemical behaviors, reaction mechanisms, and potential applications of such compounds in creating advanced materials and catalysts (Seda A. Torosyan et al., 2019).
Propiedades
IUPAC Name |
[1-(thiophen-3-ylmethyl)pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c12-7-10-2-1-4-11(10)6-9-3-5-13-8-9/h3,5,8,10,12H,1-2,4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDSFHWFRMLZNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CSC=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Thiophen-3-ylmethyl)pyrrolidin-2-yl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

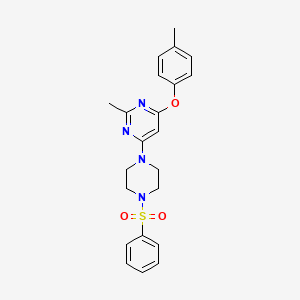
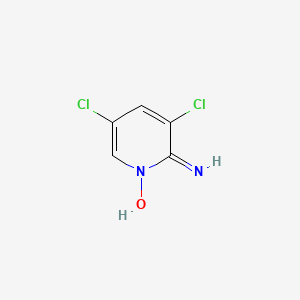

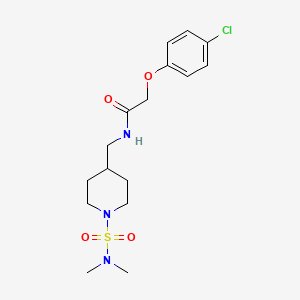
![2,3-Dihydropyrazolo[5,1-b]oxazol-7-amine 2,2,2-trifluoroacetate](/img/structure/B2601913.png)
![Ethyl 3-(4-fluorophenyl)-5-[(4-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2601914.png)
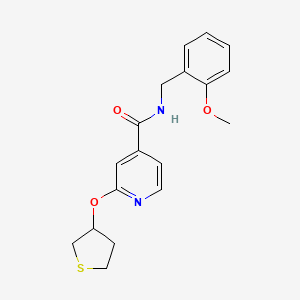
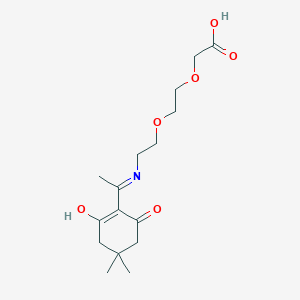
![7-(2,4-dichlorobenzyl)-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2601918.png)
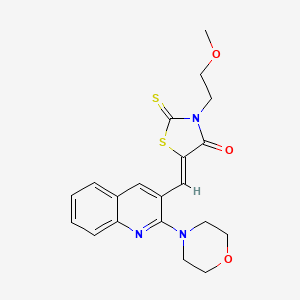
![1-methyl-2-oxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2601921.png)
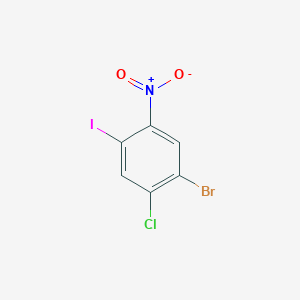
![8-(2,3-dimethylphenyl)-1-methyl-3-(4-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2601926.png)
